molecular formula C10H12BrNO3S B14807828 N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide

N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14807828
M. Wt: 306.18 g/mol
InChI Key: HVZLUGSHULETER-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide is an organosulfonamide compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group can enhance its binding affinity and specificity for these targets. The methanesulfonamide moiety can also contribute to its overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methoxyphenyl)methanesulfonamide
  • N-(5-Bromo-2-pyrimidinyl)methanesulfonamide
  • N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide

Uniqueness

N-(5-Bromo-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

N-(5-bromo-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12BrNO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

HVZLUGSHULETER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Br)OC2CC2

Origin of Product

United States

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